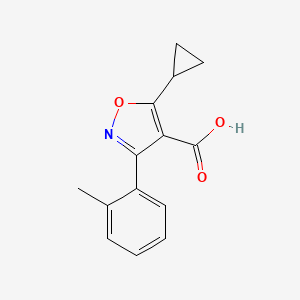
Thalidomide-5'-O-C2-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-C2-alkyne is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C2-alkyne, have since been repurposed for various therapeutic applications, particularly in the treatment of cancers and inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C2-alkyne typically involves the modification of the thalidomide molecule to introduce an alkyne group at the 5’-O position. This can be achieved through a series of chemical reactions, including halogenation of the starting material followed by an E2 elimination process to form the alkyne .
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C2-alkyne involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Thalidomide-5’-O-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted thalidomide derivatives
科学的研究の応用
Thalidomide-5’-O-C2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers, inflammatory diseases, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
作用機序
The mechanism of action of Thalidomide-5’-O-C2-alkyne involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome system. By binding to cereblon, Thalidomide-5’-O-C2-alkyne modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly relevant in the context of its anti-cancer and anti-inflammatory properties .
類似化合物との比較
Similar Compounds
Similar compounds to Thalidomide-5’-O-C2-alkyne include:
Thalidomide-5’-O-C2-acid: Another derivative with a carboxylic acid group instead of an alkyne.
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar therapeutic applications
Uniqueness
Thalidomide-5’-O-C2-alkyne is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C17H14N2O5 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
5-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21) |
InChIキー |
ZDLLDSJLIRFVHI-UHFFFAOYSA-N |
正規SMILES |
C#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)






